

# An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline

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## Compound of Interest

Compound Name: 4-Bromo-8-fluoroquinoline

Cat. No.: B1285068

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **4-Bromo-8-fluoroquinoline**. Due to the limited availability of direct experimental data for this specific isomer, this guide also incorporates information from closely related analogues to provide a broader context for its potential characteristics and utility.

## Core Chemical Properties

**4-Bromo-8-fluoroquinoline** is a halogenated quinoline derivative with the molecular formula  $C_9H_5BrFN$ .<sup>[1]</sup> Its molecular weight is 226.05 g/mol.<sup>[1]</sup> It is described as a solid at room temperature.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	$C_9H_5BrFN$	<sup>[1]</sup>
Molecular Weight	226.05 g/mol	<sup>[1]</sup>
Physical State	Solid	<sup>[1]</sup>
CAS Number	927800-38-2	<sup>[1]</sup>

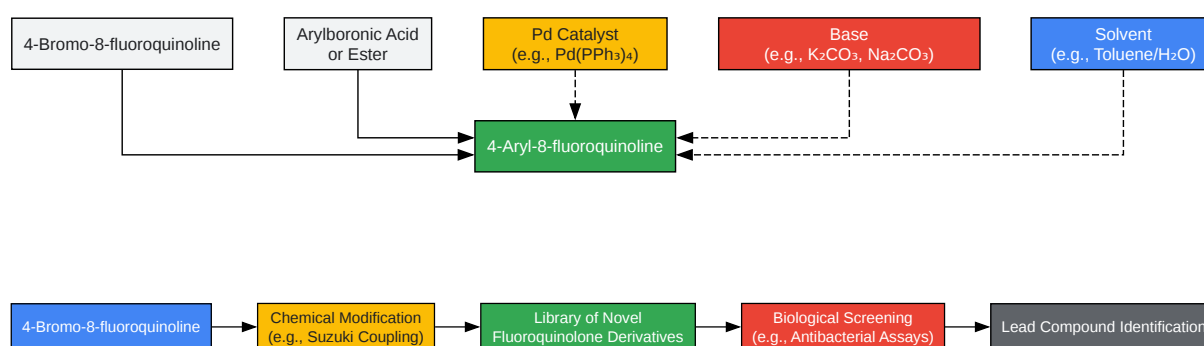
Note: Specific quantitative data such as melting point, boiling point, and solubility for **4-Bromo-8-fluoroquinoline** are not readily available in the public domain. For a related isomer, 4-Bromo-6-fluoroquinoline, a melting point of 77-78 °C has been reported.

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-8-fluoroquinoline** is not widely published, its synthesis can be conceptualized through established methods for quinoline ring formation. General synthetic strategies such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group, are commonly employed for creating substituted quinolines.<sup>[1][2]</sup> Another potential route could involve a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides.

The reactivity of **4-Bromo-8-fluoroquinoline** is largely dictated by its functional groups. The bromine atom at the 4-position is expected to be susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for creating diverse chemical libraries.

Hypothetical Suzuki-Miyaura Coupling Workflow:



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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285068#4-bromo-8-fluoroquinoline-chemical-properties]

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